REACTION_CXSMILES
|
NN.C(O)C.[C:6]([O:10][C:11]([N:13]([CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][N:47]1C(=O)C2=CC=CC=C2C1=O)[CH2:14][CH2:15][N:16]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][N:23]1C(=O)C2=CC=CC=C2C1=O)=[O:12])([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl>[NH2:47][CH2:46][CH2:45][CH2:44][CH2:43][CH2:42][CH2:41][N:13]([C:11]([O:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH2:14][CH2:15][N:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][NH2:23])[C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCN(CCCCCCN1C(C=2C(C1=O)=CC=CC2)=O)C(=O)OC(C)(C)C)CCCCCCN2C(C=1C(C2=O)=CC=CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated phthalazinedione by-product was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate on concentration at reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN(CCN(C(=O)OC(C)(C)C)CCCCCCN)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |